N-Boc-1,1,1-trimethyl-N-(4-methylbenzyl)silanamine

Description

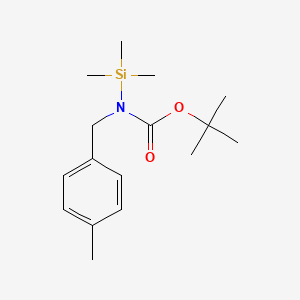

N-Boc-1,1,1-trimethyl-N-(4-methylbenzyl)silanamine is a silanamine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a trimethylsilyl (TMS) group bonded to silicon, and a 4-methylbenzyl substituent. This compound is structurally designed to combine stability, reactivity, and versatility, making it valuable in organic synthesis, particularly in peptide chemistry and as a precursor for advanced materials. The Boc group enhances hydrolytic stability, while the 4-methylbenzyl moiety provides steric and electronic modulation .

Properties

Molecular Formula |

C16H27NO2Si |

|---|---|

Molecular Weight |

293.48 g/mol |

IUPAC Name |

tert-butyl N-[(4-methylphenyl)methyl]-N-trimethylsilylcarbamate |

InChI |

InChI=1S/C16H27NO2Si/c1-13-8-10-14(11-9-13)12-17(20(5,6)7)15(18)19-16(2,3)4/h8-11H,12H2,1-7H3 |

InChI Key |

NCBQGBBGTRFWCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C(=O)OC(C)(C)C)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1,1,1-trimethyl-N-(4-methylbenzyl)silanamine typically involves the reaction of 1,1,1-trimethyl-N-(4-methylbenzyl)silanamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Boc-1,1,1-trimethyl-N-(4-methylbenzyl)silanamine undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Oxidation Reactions: The trimethylsilyl group can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form silanol derivatives.

Reduction Reactions: The compound can undergo reduction reactions to modify the benzyl group, such as hydrogenation to convert the 4-methylbenzyl group to a 4-methylcyclohexyl group.

Common Reagents and Conditions

Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution: Free amine derivative.

Oxidation: Silanol derivatives.

Reduction: Hydrogenated benzyl derivatives.

Scientific Research Applications

N-Boc-1,1,1-trimethyl-N-(4-methylbenzyl)silanamine has several applications in scientific research:

Chemistry: Used as a protecting group for amines in organic synthesis, allowing for selective reactions and easy removal under mild conditions.

Biology: Employed in the synthesis of biologically active molecules, such as peptides and pharmaceuticals, where protection of functional groups is crucial.

Medicine: Utilized in the development of drug candidates, particularly in the modification of amine-containing compounds to improve their stability and bioavailability.

Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings, where its unique reactivity and stability are advantageous.

Mechanism of Action

The mechanism of action of N-Boc-1,1,1-trimethyl-N-(4-methylbenzyl)silanamine primarily involves the protection and deprotection of amine groups. The Boc group provides steric hindrance and stability to the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various chemical reactions, enabling the synthesis of complex molecules. The trimethylsilyl group also contributes to the compound’s reactivity, allowing for further functionalization through oxidation or substitution reactions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and functional attributes of N-Boc-1,1,1-trimethyl-N-(4-methylbenzyl)silanamine with analogous compounds:

Key Observations :

- Boc Protection: The Boc group in the target compound significantly improves stability compared to non-protected analogs (e.g., 4-bromo-N,N-bis(trimethylsilyl)aniline), which require strict anhydrous handling .

- Substituent Effects : The 4-methylbenzyl group offers steric bulk and electron-donating properties, contrasting with electron-withdrawing bromo substituents in analogs like N-(4-bromophenyl)-TMS silanamine. This difference influences reactivity in nucleophilic substitutions and catalytic applications .

Stability and Reactivity

- Hydrolytic Stability: The Boc group in the target compound reduces susceptibility to moisture, whereas non-protected silanamines (e.g., 4-bromo-N,N-bis(trimethylsilyl)aniline) decompose rapidly in humid environments .

- Thermal Stability : Trimethylsilyl groups generally enhance thermal resilience. However, the 4-methylbenzyl substituent may lower the melting point compared to halogenated analogs due to reduced crystallinity .

Spectroscopic Differentiation

- NMR Signatures: The Boc group introduces distinct peaks (e.g., tert-butyl at δ 1.2–1.4 ppm in $^1$H NMR), absent in non-Boc analogs. The 4-methylbenzyl group shows aromatic protons at δ 7.1–7.3 ppm, distinguishing it from brominated analogs (δ 7.4–7.6 ppm) .

- Mass Spectrometry : The molecular ion peak for the target compound (exact mass ~350–370 g/mol) differs from brominated analogs (e.g., 330.41 g/mol for N-(4-bromobenzyl)-TMS silanamine) .

Biological Activity

N-Boc-1,1,1-trimethyl-N-(4-methylbenzyl)silanamine is a silane compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is significant in organic synthesis for stabilizing amines. The presence of the trimethylsilyl group enhances the compound's lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with silane functionalities have been reported to inhibit specific enzymes involved in cancer progression. For instance, the inhibition of focal adhesion kinase (FAK) has been linked to reduced tumor growth and metastasis in various cancer models .

- Antioxidant Properties : Preliminary studies suggest that silane compounds can exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress .

- Cell Signaling Modulation : Some silane derivatives have been shown to modulate cell signaling pathways such as the VEGF pathway, which is crucial for angiogenesis in tumors .

Biological Activity Data

Case Study 1: FAK Inhibition and Cancer

A study evaluated the effects of FAK inhibitors on non-small cell lung cancer (NSCLC). The results demonstrated that inhibition of FAK led to a significant reduction in tumor growth and improved survival rates in murine models when combined with conventional chemotherapy agents . This suggests that this compound could potentially serve as an effective adjunct therapy in cancer treatment.

Case Study 2: Antioxidant Effects

Another investigation focused on the antioxidant properties of silane compounds. The study utilized various assays to measure the radical scavenging ability of N-Boc derivatives. Results indicated a strong correlation between the structural features of these compounds and their antioxidant efficacy . This highlights the potential for this compound in preventing oxidative damage in biological systems.

Research Findings

Recent literature has expanded on the biological implications of silane compounds:

- Lymphangiogenesis : Increased expression of vascular endothelial growth factors (VEGF) has been linked to enhanced lymphangiogenesis. Compounds that inhibit VEGF signaling pathways have shown promise in reducing tumor-associated lymphatic spread .

- Inflammatory Response : Silane derivatives may also modulate inflammatory responses by affecting cytokine expression. Inhibition of pathways such as MAPK has been associated with reduced inflammatory markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.